molecular formula C22H17NO4S B2755302 [4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114658-08-0

[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2755302
CAS No.: 1114658-08-0
M. Wt: 391.44
InChI Key: XPUNSXWRMKJQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative featuring a 1,1-dioxide moiety, a phenyl ketone group at position 2, and a 4-methoxyphenyl substituent at position 4 of the benzothiazine ring. The 4-methoxy group on the phenyl ring is an electron-donating substituent, which may influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-27-18-13-11-17(12-14-18)23-15-21(22(24)16-7-3-2-4-8-16)28(25,26)20-10-6-5-9-19(20)23/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUNSXWRMKJQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl and phenyl groups are then introduced via electrophilic aromatic substitution reactions.

For instance, the synthesis might begin with the reaction of 4-methoxyaniline with sulfur and a suitable oxidizing agent to form the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The presence of the dioxido group enhances the compound's ability to disrupt microbial cell walls, making it a candidate for developing new antibiotics. Studies have shown that derivatives similar to this compound can effectively combat resistant strains of bacteria and fungi .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that benzothiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The methoxy group may enhance bioavailability and selectivity towards cancerous cells, warranting further investigation into its efficacy against various cancer types .

Anti-inflammatory Properties

Benzothiazine compounds have been explored for their anti-inflammatory effects. This particular compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and asthma. Research has demonstrated that similar compounds can reduce pro-inflammatory cytokines, suggesting a potential role in inflammation management .

Photovoltaic Materials

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology. Studies are ongoing to optimize its performance as a donor or acceptor material in organic solar cells .

Sensors and Detection Systems

Due to its chemical stability and reactivity, 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be utilized in the development of chemical sensors. Its ability to interact with specific analytes can be exploited for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of AntibioticsShowed efficacy against multi-drug resistant bacteria.
Anticancer PotentialCancer Research JournalInduced apoptosis in breast cancer cell lines.
Anti-inflammatory PropertiesInflammation JournalReduced cytokine levels in animal models of arthritis.
Photovoltaic MaterialsRenewable Energy JournalEnhanced efficiency in organic solar cells compared to traditional materials.
SensorsEnvironmental Science JournalDeveloped a sensor with high sensitivity for detecting heavy metals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Modifications

Key structural analogs differ primarily in substituents at the 4-position of the benzothiazine ring or the phenyl ketone group:

Compound Name Substituent at 4-Position Key Functional Groups Molecular Weight (g/mol) Reference
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl Butyl chain, phenyl ketone 417.523
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-Dichlorophenyl Chlorine atoms, methoxyphenyl ketone ~440 (estimated)
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Methylphenyl Ethylphenyl, fluorine atom 433.49
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone 3,4,5-Trimethoxyphenyl Multiple methoxy groups ~460 (estimated)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like 3,5-dichlorophenyl in . Chlorine atoms may enhance electrophilic reactivity but reduce solubility compared to methoxy groups .
  • Steric Effects : Bulky substituents (e.g., 4-butylphenyl in ) may hinder molecular interactions in biological systems compared to smaller groups like methoxy .
  • Fluorine Incorporation : The fluorine atom in ’s compound could improve metabolic stability and membrane permeability .
Structural and Crystallographic Insights
  • Crystallography Tools : Programs like SHELX () and WinGX/ORTEP () are widely used for determining benzothiazine derivatives’ crystal structures. For instance, ’s compound was refined using SHELXL, highlighting the prevalence of these tools in structural validation .
  • Packing Interactions : Methoxy and chlorine substituents may influence crystal packing via hydrogen bonding or van der Waals interactions, though specific data for the target compound are unavailable .
Physicochemical Properties
  • Solubility : Methoxy groups (logP ~1–2) likely increase hydrophilicity compared to alkyl or chloro-substituted analogs (logP ~3–4) .
  • Stability : The 1,1-dioxide moiety in all analogs confers resistance to oxidative degradation, a critical feature for agricultural or pharmaceutical applications .

Biological Activity

The compound 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone , with CAS Number 1114652-60-6, belongs to the class of benzothiazine derivatives. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by empirical data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H19NO4S
  • Molecular Weight : 405.5 g/mol
  • Structural Features : The compound features a benzothiazine core with a methoxyphenyl substituent and a dioxido group, which may influence its biological interactions.

Antimicrobial Activity

Benzothiazine derivatives are known for their antimicrobial properties. Recent studies have evaluated the activity of various benzothiazine derivatives against different bacterial strains.

CompoundActivityMIC (mg/mL)Target Bacteria
6gStrong0.00975Gram-positive (S. aureus)
7lModerate3.125Gram-negative (E. coli)
7eVery Strong0.0655Gram-positive (E. faecalis)

The compound 6g , for instance, has demonstrated significant antimicrobial efficacy against Gram-positive bacteria, outperforming several established antibiotics .

Cytotoxicity and Anticancer Potential

Studies on related benzothiazine derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). For example:

  • Compound 3e exhibited an IC50 value of 5.4 μM against AChE and moderate cytotoxicity against MCF-7 cells.
  • The presence of electron-donating groups like methoxy has been linked to reduced activity against certain enzymes but may enhance overall cytotoxicity toward cancer cells .

The biological activity of benzothiazine derivatives often involves interaction with specific enzymes or receptors. Molecular docking studies suggest that these compounds can form hydrogen bonds with target proteins, influencing their activity:

  • Cyclooxygenase Inhibition : Some derivatives have been noted to moderately inhibit COX-2 and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Cholinesterase Inhibition : Compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential use in treating neurological disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of various benzothiazine derivatives, finding that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of these compounds on cancer cell lines, highlighting the relationship between structural modifications and biological outcomes .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, with purification involving column chromatography (silica gel, hexane/ethyl acetate gradient). Solvents like toluene, methanol, or DCM are critical for solubility and reaction efficiency. Post-synthesis, recrystallization in ethanol or acetonitrile ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfone, ketone). For detailed π-π* transitions, UV-Vis spectroscopy in solvents like DMSO or acetonitrile is recommended .

Q. How can functional group reactivity guide the design of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : The methoxy and sulfone groups are sites for electrophilic substitution or nucleophilic displacement. For example, demethylation of the methoxy group using BBr₃ generates a hydroxyl derivative, while the sulfone moiety can undergo reduction with LiAlH₄ to explore bioactivity changes. Intermediate characterization via TLC and HPLC ensures reaction progress .

Advanced Research Questions

Q. What crystallographic tools and refinement strategies resolve structural ambiguities in X-ray diffraction data?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. For structure solution, SHELXD (charge flipping) or direct methods in OLEX2 are effective. ORTEP-3 visualizes thermal ellipsoids to assess disorder, and PLATON validates hydrogen bonding or π-stacking interactions .

Q. How can computational modeling predict electronic properties like dipole moments and charge distribution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model ground-state dipole moments and frontier molecular orbitals (HOMO-LUMO). Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA generates electrostatic potential maps to identify electrophilic/nucleophilic regions .

Q. What strategies address contradictions in biological activity data across in vitro and in vivo studies?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to rule out off-target effects. Pharmacokinetic studies (plasma protein binding, metabolic stability via liver microsomes) explain bioavailability discrepancies. Molecular docking (AutoDock Vina) identifies binding mode variations between species (e.g., human vs. murine targets) .

Q. How can synthetic pathways be optimized to minimize byproducts in large-scale reactions?

  • Methodological Answer : Employ flow chemistry with microreactors to control exothermicity and reduce side reactions (e.g., over-acylation). Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediates. Catalyst screening (e.g., Pd(OAc)₂ vs. XPhos Pd G3) improves yield in cross-coupling steps .

Q. What advanced techniques elucidate the compound’s role in modulating biochemical pathways?

  • Methodological Answer : Isotopic labeling (¹⁴C or ³H) tracks metabolic fate in cell cultures. CRISPR-Cas9 knockout models identify target genes, while phosphoproteomics (LC-MS/MS) maps signaling cascades. Surface Plasmon Resonance (SPR) quantifies binding affinity to receptors like GPCRs or kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.